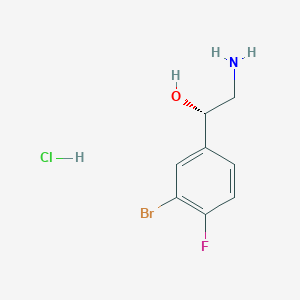

(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

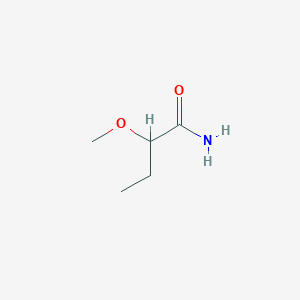

(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride, also known as AFE, is a chemical compound that has been of great interest to the scientific community due to its potential applications in drug discovery and development. AFE is a chiral molecule that contains both an amino group and a hydroxyl group, which makes it a versatile building block for the synthesis of various pharmaceuticals.

Applications De Recherche Scientifique

Enantioselective Synthesis

- (1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride is used in enantioselective synthesis processes. For instance, the resolution of similar compounds like 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol has been achieved through lipase-catalyzed reactions, indicating the potential for enantioselective synthesis of related compounds (Conde et al., 1998).

Structure-Activity Relationships

- The compound plays a role in the study of structure-activity relationships, particularly in adrenergic beta-receptors. Studies on derivatives of amino-phenyl-2-aminoethanol, which is structurally related, reveal insights into beta-receptor activity (Engelhardt, 1984).

Synthesis of Enamides

- It's involved in the synthesis of N-acetyl enamides, a class of organic compounds. For example, the synthesis of N-(1-(4-bromophenyl)vinyl)acetamide, a related compound, demonstrates the compound's potential in complex organic synthesis (Tang et al., 2014).

Beta-Receptor Differentiation

- The compound contributes to differentiating receptors responsive to sympathomimetic activity. Structural modifications of related compounds show how changes affect activity, assisting in categorizing beta-receptor types (Lands et al., 1967).

Electrochemical Conversion

- It is used in electrochemical methods for converting halogenated compounds. The conversion of similar compounds like 4-haloacetophenone to 1-(4-halophenyl)ethanol demonstrates its application in electrochemical synthesis (Ikeda, 1990).

Synthesis of Energetic Materials

- The compound is used in synthesizing energetic materials. The synthesis of related compounds like 4-diazo-2,6-dinitrophenol, where similar halogenated phenyl compounds are intermediates, shows its role in producing energetic materials (Klapötke et al., 2015).

Isoquinoline Synthesis

- It's instrumental in isoquinoline synthesis, indicating its utility in heterocyclic compound synthesis. The production of related compounds like 2-amino-(3-hydroxyphenyl) ethanol shows its application in synthesizing complex heterocyclic structures (Kametani et al., 1970).

Propriétés

IUPAC Name |

(1S)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO.ClH/c9-6-3-5(8(12)4-11)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZTVSBBBJEQQV-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)Br)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CN)O)Br)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid](/img/structure/B2735363.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B2735364.png)

![4-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2735367.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2735368.png)

![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2735376.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2735380.png)

![N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2735381.png)

![2-thienyl[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2735382.png)